molecular formula C185H304N68O43S B1139625 Apélin-36

Apélin-36

Numéro de catalogue: B1139625
Poids moléculaire: 4201 g/mol
Clé InChI: NRXGOOSANFUBIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apelin-36 est un peptide qui agit comme un ligand endogène pour le récepteur couplé aux protéines G APJ. Apelin-36 est impliqué dans divers processus physiologiques, notamment la régulation cardiovasculaire, l'homéostasie des liquides et les fonctions métaboliques .

Applications De Recherche Scientifique

Cardiovascular Applications

1. Blood Pressure Regulation:
Apelin-36 has been shown to stimulate cardiac contractility while simultaneously suppressing blood pressure. Research indicates that this peptide can modulate cardiovascular functions through its interaction with the APJ receptor. Notably, variants of Apelin-36, such as apelin-36(L28A), demonstrate metabolic activity without activating APJ, suggesting potential for developing therapies that manage diabetes without affecting blood pressure .

2. Heart Failure:
Studies have indicated that Apelin-36 may have protective effects in heart failure models. It has been observed to improve cardiac function and reduce myocardial injury in various experimental settings. This positions Apelin-36 as a candidate for further investigation in heart failure therapies, particularly where traditional treatments may be inadequate .

Metabolic Applications

1. Diabetes Management:
Apelin-36 has garnered attention for its role in improving glucose homeostasis and managing obesity. In animal studies, administration of Apelin-36 resulted in significant reductions in body weight and fasting blood glucose levels, along with improved glucose tolerance in diet-induced obesity models. The development of longer-acting variants of Apelin-36 that retain metabolic efficacy without the hypotensive effects opens new avenues for diabetes treatment .

2. Lipid Metabolism:
Research highlights that Apelin-36 can positively influence lipid profiles by decreasing serum total cholesterol and low-density lipoprotein cholesterol levels. This effect is crucial for addressing dyslipidemia associated with obesity and metabolic syndrome .

Neuroprotective Applications

1. Stroke Recovery:
Recent studies have demonstrated that low doses of Apelin-36 can mitigate cerebral ischemia/reperfusion injury in rat models. Administration of this peptide post-stroke significantly reduced neuronal apoptosis and infarct size, suggesting its potential as a neuroprotective agent following ischemic events .

2. Endoplasmic Reticulum Stress:
Apelin-36 has been shown to alleviate endoplasmic reticulum stress-induced apoptosis by inhibiting the activation of caspase-3 and reducing levels of GRP78 and CHOP proteins associated with cellular stress responses. This mechanism underscores its therapeutic potential in conditions characterized by ER stress, such as neurodegenerative diseases .

Summary of Key Findings

Application AreaKey FindingsStudy Reference
Cardiovascular HealthStimulates cardiac contractility; suppresses blood pressure; potential for heart failure therapy
Diabetes ManagementImproves glucose homeostasis; reduces body weight; enhances lipid profile
NeuroprotectionReduces neuronal apoptosis post-stroke; mitigates ischemic injury
Endoplasmic Reticulum StressInhibits caspase-3 activation; reduces GRP78 and CHOP elevation

Mécanisme D'action

Target of Action

Apelin-36 is an endogenous ligand for the Apelin receptor (APJ) . The APJ receptor is a member of the family A of G-protein-coupled receptors (GPCRs) and is involved in a range of physiological and pathological functions . The APJ receptor is widely expressed in the central nervous system, especially in neurons and oligodendrocytes .

Mode of Action

Apelin-36 binds to the APJ receptor and forms an APJ/Apelin-36 complex . This complex is localized to intracellular lysosomes through the Rab7 signaling pathway, leading to persistent desensitization of APJ . This interaction between Apelin-36 and the APJ receptor activates various signaling pathways, modulating cell apoptosis .

Biochemical Pathways

The Apelinergic system, which includes Apelin-36, modulates cell apoptosis by activating various signaling pathways, including phosphoinositide 3-kinase (PI3K), extracellular signal-regulated protein kinase (ERK1/2), protein kinase B (AKT), 5’AMP-activated protein kinase (AMPK), and protein kinase A (PKA) . Apelin-36 has been found to protect neurons by inhibiting apoptosis through the PI3K/Akt signaling pathways .

Pharmacokinetics

It is known that apelin-36 can modulate blood glucose and body weight . A variant of Apelin-36, Apelin-36(L28A), was found to retain full metabolic activity but was 100-fold impaired in its ability to activate APJ . This suggests that modifications to the Apelin-36 peptide can influence its bioavailability and interaction with the APJ receptor.

Result of Action

Apelin-36 has been shown to have protective effects against cell apoptosis, allowing for quicker recovery after stroke . It has been found to protect neurons by inhibiting apoptosis through different pathways, ultimately reducing infarct size . In addition, Apelin-36 was able to protect mice from the negative metabolic consequences of prolonged high-fat diet, reducing body weight and blood glucose, improving glucose tolerance, and correcting the lipid profile .

Analyse Biochimique

Biochemical Properties

Apelin-36 interacts with the APJ receptor, a G-protein coupled receptor . The C-terminal fragments of apelin, including apelin-36, are responsible for binding to the receptor and the biological activity of the peptide . It has been established that C-terminal fragments of apelin, such as apelin-36, reduce metabolic and functional disorders in experimental heart damage .

Cellular Effects

Apelin-36 has been shown to have protective effects against cell apoptosis . For instance, in a Parkinson’s disease model, apelin-36 restored antioxidant system activity by increasing superoxide dismutase (SOD) and glutathione (GSH) while decreasing malondialdehyde (MDA), and simultaneously inhibited the apoptosis signal-regulated kinase 1(ASK1)/JNK/caspase-3 apoptosis signaling pathway .

Molecular Mechanism

Apelin-36 exerts its effects at the molecular level through various mechanisms. For instance, it has been shown to activate the AMPK-KLF2-eNOS-NO signaling and miR424/503-FGF axis . In addition, apelin-36 triggers APLNR activation-induced upregulated expression of CCND1, MAP1LC3A, MAP1LC3B, and BECN1 via the MAPK1/3 signaling pathway, which is involved in cell proliferation and autophagy .

Temporal Effects in Laboratory Settings

The expression of apelin and APLNR is temporally dysregulated during different phases of ischemic stroke . Moreover, the apelinergic system plays a pivotal role in post-stroke recovery by inhibiting neuronal apoptosis and facilitating angiogenesis through various molecular pathways .

Dosage Effects in Animal Models

The therapeutic index of apelin, including apelin-36, is anticipated to be favorable based on a small number of studies

Metabolic Pathways

Apelin-36 is involved in the regulation of angiogenesis, body fluid homeostasis, energy metabolism, and functioning of the cardiovascular, nervous, respiratory, digestive, and reproductive systems . It also plays a role in lipid metabolism .

Transport and Distribution

Apelin-36 is synthesized and secreted by white adipocytes . It is extensively expressed in many tissues such as heart, liver, and kidney, especially in lung tissue .

Subcellular Localization

It is known that apelin-36 dissociates more hardly than (pyroglu)apelin-13 from APLNR

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Apelin-36 peut être synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles incluent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle d'apelin-36 implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final. Le processus garantit une pureté et un rendement élevés, ce qui le rend adapté aux applications de recherche et thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions

Apelin-36 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le peptide afin d'améliorer sa stabilité, sa biodisponibilité et son efficacité thérapeutique .

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des versions modifiées d'apelin-36 avec une stabilité, une biodisponibilité et un potentiel thérapeutique améliorés. Ces modifications peuvent conduire au développement de médicaments à base de peptides plus efficaces .

Applications de la recherche scientifique

Apelin-36 a un large éventail d'applications de recherche scientifique:

Mécanisme d'action

Apelin-36 exerce ses effets en se liant au récepteur de l'apeline (APJ), un récepteur couplé aux protéines G. Lors de la liaison, il active diverses voies de signalisation intracellulaires, notamment les voies de la phosphoinositide 3-kinase (PI3K), de la kinase régulée par le signal extracellulaire (ERK1/2), de la protéine kinase B (AKT) et de la protéine kinase activée par l'AMP (AMPK) . Ces voies régulent des processus tels que la prolifération cellulaire, l'apoptose et le métabolisme, contribuant aux effets physiologiques et thérapeutiques du peptide .

Activité Biologique

Apelin-36 is a peptide that serves as an endogenous ligand for the APJ receptor, which is a G protein-coupled receptor (GPCR) involved in various physiological processes. This compound has garnered significant attention due to its dual biological activities that encompass cardiovascular and metabolic functions.

1. Cardiovascular Activity

Apelin-36 plays a crucial role in cardiovascular health by influencing cardiac contractility and blood pressure regulation. Research indicates that it can stimulate cardiac contractility, which enhances heart function, and simultaneously suppresses blood pressure, making it a potential therapeutic target for conditions like hypertension and heart failure .

Key Findings:

  • Stimulation of Cardiac Contractility : Apelin-36 enhances the force of heart contractions, which can be beneficial in heart failure scenarios.
  • Blood Pressure Regulation : It has been shown to lower blood pressure in animal models, indicating its potential use in hypertensive treatments.

2. Metabolic Activity

The metabolic effects of Apelin-36 include improving glucose homeostasis and reducing body weight. These actions are particularly relevant in the context of obesity and type 2 diabetes, where insulin sensitivity is often impaired.

Mechanisms:

  • Glucose Homeostasis : Apelin-36 has been linked to enhanced glucose uptake in tissues, thereby lowering blood glucose levels. Studies have demonstrated that variants of Apelin-36 can retain metabolic activity while having reduced effects on blood pressure .
  • Weight Management : Chronic administration of Apelin-36 has been associated with weight loss in obese models, suggesting its role in energy balance regulation.

3. Structure-Activity Relationship

Recent studies have explored the structure-activity relationship (SAR) of Apelin-36, particularly focusing on variants that maintain metabolic efficacy while minimizing cardiovascular side effects.

Notable Variants:

  • Apelin-36(L28A) : This variant retains full metabolic activity but is significantly impaired (over 100-fold) in activating the APJ receptor. It demonstrates the potential to lower blood glucose without affecting blood pressure .
VariantAPJ Activation PotencyMetabolic ActivityBlood Pressure Effect
Apelin-36HighHighLow
Apelin-36(L28A)Very LowHighNone

4. Case Studies

Several case studies have highlighted the therapeutic implications of Apelin-36:

  • Diabetes Treatment : In diet-induced obese mice, Apelin-36 variants were shown to significantly lower blood glucose levels and improve glucose tolerance without adverse cardiovascular effects .
  • Hypertension Management : Clinical trials are underway to evaluate the efficacy of Apelin-based therapies in managing hypertension, particularly focusing on variants that selectively target metabolic pathways.

5. Conclusion

Apelin-36 represents a promising candidate for therapeutic interventions targeting both cardiovascular and metabolic disorders. Its ability to modulate these systems through distinct mechanisms offers a unique approach to treating conditions such as obesity, diabetes, and hypertension. Ongoing research into its variants may further enhance its clinical applicability while minimizing side effects associated with traditional treatments.

Propriétés

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C185H304N68O43S/c1-98(2)82-109(189)148(266)246-144(100(5)6)172(290)238-122(46-21-24-67-188)174(292)251-78-35-58-135(251)169(287)235-119(53-31-74-215-184(204)205)159(277)248-146(103(9)257)173(291)245-131(96-255)164(282)231-118(52-30-73-214-183(202)203)158(276)247-145(102(8)256)171(289)222-94-143(264)249-76-33-55-132(249)166(284)220-92-140(261)224-101(7)147(265)239-127(86-106-88-217-110-43-18-17-42-108(106)110)162(280)232-120(60-62-137(190)258)150(268)219-90-139(260)218-91-141(262)225-112(47-25-68-209-178(192)193)151(269)228-114(48-26-69-210-179(194)195)152(270)227-113(45-20-23-66-187)155(273)241-126(84-104-38-13-11-14-39-104)161(279)230-116(50-28-71-212-181(198)199)153(271)229-115(49-27-70-211-180(196)197)154(272)233-121(61-63-138(191)259)157(275)236-123(54-32-75-216-185(206)207)175(293)252-79-36-57-134(252)168(286)234-117(51-29-72-213-182(200)201)156(274)240-125(83-99(3)4)160(278)244-130(95-254)165(283)242-128(87-107-89-208-97-223-107)163(281)226-111(44-19-22-65-186)149(267)221-93-142(263)250-77-34-56-133(250)167(285)237-124(64-81-297-10)176(294)253-80-37-59-136(253)170(288)243-129(177(295)296)85-105-40-15-12-16-41-105/h11-18,38-43,88-89,97-103,109,111-136,144-146,217,254-257H,19-37,44-87,90-96,186-189H2,1-10H3,(H2,190,258)(H2,191,259)(H,208,223)(H,218,260)(H,219,268)(H,220,284)(H,221,267)(H,222,289)(H,224,261)(H,225,262)(H,226,281)(H,227,270)(H,228,269)(H,229,271)(H,230,279)(H,231,282)(H,232,280)(H,233,272)(H,234,286)(H,235,287)(H,236,275)(H,237,285)(H,238,290)(H,239,265)(H,240,274)(H,241,273)(H,242,283)(H,243,288)(H,244,278)(H,245,291)(H,246,266)(H,247,276)(H,248,277)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXGOOSANFUBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C185H304N68O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4201 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Apelin-36 exerts its effects primarily by binding to the G protein-coupled receptor APJ. []

A: Research suggests that Apelin-36 might have APJ-independent metabolic activities, meaning it could interact with other, yet unidentified targets. [] Further research is needed to confirm these findings and identify these potential targets.

A: Apelin-36 binding to APJ activates various signaling pathways, including Gi protein-dependent pathways like inhibition of cAMP production and activation of MAP kinases. [] These pathways contribute to apelin's effects on cardiovascular function, glucose homeostasis, and potentially other physiological processes.

A: Apelin-36 administration has been shown to improve glucose tolerance and lower blood glucose levels in diet-induced obese mice, independent of APJ activation. [] The exact mechanism of this APJ-independent metabolic activity remains to be fully elucidated.

ANone: The specific molecular formula and weight information for Apelin-36 are not provided in the provided research excerpts. You can determine the molecular formula based on the amino acid sequence and calculate the molecular weight.

ANone: The provided research excerpts do not contain information on spectroscopic data for Apelin-36.

A: Apelin-36, like many peptides, is susceptible to degradation. While the provided research excerpts don't offer comprehensive stability data, they suggest a relatively short half-life in vivo. []

A: Pegylation has been investigated as a method for increasing the half-life of Apelin-36. Appending a polyethylene glycol (PEG) moiety to Apelin-36, particularly at a specific site within the molecule, has shown promise in improving its stability and extending its duration of action. []

ANone: Apelin-36 is a peptide hormone and is not known to possess catalytic properties. Its primary function is to bind to and activate its receptor, APJ, triggering downstream signaling events.

A: Modifications to Apelin-36, particularly at the Leucine residue at position 28 (L28), significantly impact its activity. The Apelin-36(L28A) variant exhibits significantly reduced APJ activation while retaining full metabolic activity. [] This highlights the potential for developing Apelin-36 analogs with selective activity profiles.

A: This variant is crucial as it demonstrates the separation of Apelin-36's cardiovascular and metabolic activities. While less potent at activating APJ and lacking blood pressure-lowering effects, Apelin-36(L28A) retains its ability to improve glucose homeostasis. []

ANone: The provided research focuses on the preclinical investigation of Apelin-36 and does not delve into SHE regulations, which become relevant in later stages of drug development.

A: The research indicates that Apelin-36 has a short half-life in vivo, necessitating the exploration of strategies like pegylation to enhance its duration of action. []

A: Apelin-36 exhibits both cardiovascular effects, such as blood pressure regulation and cardiac contractility modulation, and metabolic effects, including glucose homeostasis improvement and potential influence on body weight. []

A: Researchers have utilized rodent models, specifically diet-induced obese mice and spontaneously hypertensive rats, to investigate the metabolic and cardiovascular effects of Apelin-36. []

A: In vivo studies have shown that Apelin-36 can reduce body weight gain, lower blood glucose, improve glucose tolerance, and positively influence lipid profiles in diet-induced obese mice. [] Additionally, it has demonstrated blood pressure-lowering effects in hypertensive rats. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.